N-Nitrosoglyphosate sodium
Description
Properties
IUPAC Name |
sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNFCKWUZJADZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Glyphosate, the active ingredient in Glyphosate-N-nitroso sodium, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids in plants.
Mode of Action
Glyphosate binds to the EPSPS enzyme and inhibits its functions. This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids. As a result, plant growth is hindered.
Biochemical Pathways
The inhibition of the EPSPS enzyme by glyphosate affects multiple biochemical pathways. It leads to an increase in shikimic acid and a decrease in the production of aromatic amino acids. The disruption of these pathways results in multiple phytotoxicity effects, both upstream and downstream from EPSPS.
Pharmacokinetics
Glyphosate is known to have great solubility and low quantities in soil and water, which makes its detection a difficult process. More research is needed to fully understand the ADME properties of Glyphosate-N-nitroso sodium and their impact on bioavailability.
Result of Action
The primary result of Glyphosate-N-nitroso sodium’s action is the inhibition of plant growth due to the disruption of the shikimate pathway. Studies have also revealed that glyphosate exhibits toxic properties that can lead to detrimental consequences for human well-being. These include the potential to induce cancer, contribute to birth defects, and disrupt reproductive functions.
Action Environment
The action of Glyphosate-N-nitroso sodium can be influenced by various environmental factors. Its effectiveness as a herbicide is facilitated by its great solubility and low quantities in soil and water. Overuse and improper application of glyphosate have become an urgent concern, raising questions about potential harm to human health and environmental sustainability. Moreover, glyphosate can inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms when exposed to non-target organisms.
Biological Activity
Glyphosate-N-nitroso sodium, also known as N-Nitrosoglyphosate sodium, is a nitrosamine derivative of glyphosate, a widely used herbicide. This compound has garnered attention due to its potential biological activity, toxicity, and implications for human health and the environment. Understanding its biological activity is crucial for evaluating risks associated with glyphosate applications and its degradation products.
- Chemical Name: N-Nitroso-N-(phosphonomethyl)glycine Sodium Salt
- CAS Number: 56516-71-3
- Molecular Formula: C₃H₆N₂NaO₆P
- Molecular Weight: 220.05 g/mol
Biological Activity Overview
Glyphosate functions primarily as a herbicide by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the biosynthesis of aromatic amino acids in plants. Glyphosate-N-nitroso sodium, as a degradation product, exhibits different biological activities that warrant investigation.
1. Toxicity and Carcinogenicity
Research indicates that glyphosate and its nitrosamine derivatives may possess carcinogenic properties. The International Agency for Research on Cancer (IARC) classified glyphosate as probably carcinogenic to humans (Group 2A) based on sufficient evidence in animals and limited evidence in humans . Glyphosate-N-nitroso sodium is particularly concerning due to its classification as a controlled impurity with relatively high toxicity .
The mechanism by which glyphosate-N-nitroso sodium exerts its biological effects is not fully understood but is believed to be linked to its nitrosamine structure. Nitrosamines are known to undergo metabolic activation leading to the formation of reactive intermediates that can interact with DNA, potentially resulting in mutagenicity and carcinogenicity .
Case Study 1: Detection and Quantification
A study developed a direct ion chromatography method for determining N-nitrosoglyphosate levels in glyphosate products. The method demonstrated high sensitivity, with limits of detection (LOD) at 0.016 mg/L and limits of quantification (LOQ) at 0.048 mg/L. Analysis of twenty glyphosate samples revealed N-nitrosoglyphosate concentrations exceeding regulatory limits in some cases .
| Sample ID | N-Nitrosoglyphosate Concentration (mg/kg) |
|---|---|
| Sample 1 | 0.65 |
| Sample 2 | 0.80 |
| Sample 3 | 1.00 |
| Sample 4 | 0.50 |
Case Study 2: Health Risk Assessment
An overview of health effects related to glyphosate exposure highlighted potential risks from both glyphosate and its nitrosamine derivatives. The study emphasized the need for continuous monitoring of glyphosate formulations for impurities like N-nitrosoglyphosate due to their toxicological profiles .
Environmental Impact
The persistence of glyphosate in agricultural systems raises concerns about the accumulation of its degradation products, including glyphosate-N-nitroso sodium, in soil and water systems. Studies indicate that glyphosate can undergo microbial degradation, but the formation of nitrosamines may occur under certain conditions, particularly where nitrites are present .
Scientific Research Applications
Detection Methods for N-Nitrosoglyphosate
The accurate detection of NNG in various matrices is crucial for assessing its presence in glyphosate formulations and environmental samples. Several analytical methods have been developed:
- High-Performance Liquid Chromatography (HPLC) : A direct method using HPLC with UV detection has been established for quantifying NNG in technical glyphosate samples. This method demonstrated a limit of detection (LOD) of 0.016 mg L, which is sensitive enough to meet regulatory standards .
- Ion Chromatography : Another study developed a sensitive ion chromatography method for NNG determination, achieving an LOD of 0.016 mg L and a limit of quantification (LOQ) of 0.048 mg L. This method allows for the direct analysis of glyphosate products without the need for derivatization .
- Electrochemical Sensors : Recent advancements include the use of molecularly imprinted polymers combined with electrochemical impedance spectroscopy to detect NNG at concentrations as low as 0.001 pg mL. Such sensors can provide rapid and sensitive detection in environmental monitoring .
Environmental Impact Assessments
NNG's potential carcinogenic properties necessitate thorough environmental assessments. Research has indicated that glyphosate formulations can contain significant levels of NNG, raising concerns about their impact on ecosystems and human health:
- Regulatory Standards : The Food and Agricultural Organization (FAO) has set a maximum acceptable level for NNG at 1 mg kg. Studies have shown that many commercial glyphosate products exceed this limit, prompting calls for stricter regulations and monitoring .
- Case Studies : In a forensic analysis conducted by the Brazilian Federal Police, twenty glyphosate samples were tested, revealing that all contained NNG levels above the quantification limit but below regulatory thresholds. This highlights the need for ongoing surveillance of pesticide products .
Toxicological Considerations
NNG is recognized for its potential toxicity, particularly its carcinogenicity:
- Carcinogenic Properties : As a nitrosamine, NNG poses health risks similar to other compounds in this class. The International Agency for Research on Cancer (IARC) classified glyphosate as probably carcinogenic to humans (Group 2A), which raises concerns about its nitrosamine derivatives .
- Research Findings : Studies have documented the formation of NNG during the synthesis of glyphosate under acidic conditions, emphasizing the importance of controlling its levels in agricultural applications .
Regulatory Framework
The regulation of NNG is critical in ensuring public safety:
- Global Standards : Various countries have established regulations concerning the permissible levels of NNG in glyphosate formulations. For instance, Brazil's regulations align with FAO standards, mandating that technical glyphosate products must not exceed 1 mg kg of NNG .
- Future Directions : Ongoing research is necessary to refine detection methods and establish more stringent regulatory frameworks to mitigate the risks associated with NNG exposure.
Comparison with Similar Compounds
Table 1: Key Glyphosate Derivatives and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group | Primary Use |
|---|---|---|---|---|---|
| Glyphosate-N-nitroso sodium | 56516-71-3 | C₃H₆N₂NaO₆P | 220.05 | Nitroso (-N=O) | Nitrosylation reagent, impurity |
| Glyphosate (parent compound) | 1071-83-6 | C₃H₈NO₅P | 169.07 | Phosphonomethyl | Herbicide active ingredient |
| Glyphosate-N-methyl | 24569-83-3 | C₃H₇NO₃P | 183.10 | Methylamine | Metabolite/residue analysis |
| Glyphosate-FMOC | 1373205-41-4 | C₂₃H₂₃NO₅P | 391.31 | FMOC derivative | HPLC detection enhancement |
| Glyphosate-N-acetyl | 129660-96-4 | C₃H₅NO₃P | 211.11 | Acetyl | Stability studies, reference standard |
Key Differences :
- Applications : Unlike Glyphosate-FMOC (used for analytical derivatization) or Glyphosate-N-methyl (a metabolite), Glyphosate-N-nitroso sodium is primarily a synthetic intermediate and regulated impurity .
- Toxicity: N-nitroso compounds are potent alkylating agents, forming DNA adducts linked to cancers, whereas non-nitroso derivatives like Glyphosate-N-acetyl show lower acute toxicity .
Analytical Challenges and Interferences
Table 2: Detection Methods and Interfering Compounds
Comparison with Other N-Nitroso Compounds :
- Specificity : Glyphosate-N-nitroso sodium shares analytical interference issues with volatile N-nitrosamines (e.g., NDMA) due to their common nitroso group .
- Sensitivity: Limits of detection (LOD) for Glyphosate-N-nitroso sodium in glyphosate formulations are typically 0.01–0.1 ppm, stricter than for non-carcinogenic impurities like Glyphosate-N-methyl .
Toxicity and Regulatory Status
Table 3: Toxicity Profiles of Selected N-Nitroso Compounds
Key Findings :
- Glyphosate-N-nitroso sodium’s carcinogenic risk is comparable to other N-nitroso compounds but less potent than NDMA .
- Regulatory limits prioritize its control in glyphosate products, unlike non-nitroso derivatives .
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting and quantifying Glyphosate-N-nitroso sodium in technical-grade glyphosate?
- Methodology : High-performance liquid chromatography (HPLC) with post-column derivatization and gas chromatography-thermal energy analysis (GC-TEA) are standard methods. Validation studies emphasize calibration with certified reference materials, spike-recovery tests (80–110% recovery), and limits of quantification (LOQ) ≤ 0.05 ppm . Batch analysis requires triplicate measurements to ensure precision (RSD < 5%) .
Q. How is the presence of Glyphosate-N-nitroso sodium regulated in glyphosate formulations?
- Regulatory Framework : The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) sets a maximum limit of 1 ppm for N-nitrosoglyphosate (NNG) in glyphosate technical material, accounting for analytical method limitations and potential increases during formulation . Compliance requires batch-specific certificates of analysis (CoA) with impurity profiles .
Q. What are the primary sources of Glyphosate-N-nitroso sodium in glyphosate production?
- Formation Pathways : N-Nitroso impurities arise during synthesis via nitrosation reactions between glyphosate and nitrite ions under acidic conditions. Process variables like pH, temperature, and nitrite contamination in raw materials are critical control points .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Glyphosate-N-nitroso sodium stability across studies?
- Data Analysis Strategy :
- Compare experimental conditions (e.g., storage temperature, pH, light exposure). For example, degradation rates increase at pH > 7 .
- Validate methods using interlaboratory studies to identify methodological biases (e.g., GC-TEA vs. HPLC-MS/MS sensitivity differences) .
- Apply the "who, what, where, when, why, how" framework to evaluate study credibility .
Q. What experimental designs are optimal for assessing Glyphosate-N-nitroso sodium formation under environmental conditions?
- Design Considerations :
- Simulate real-world scenarios (e.g., soil nitrite levels, microbial activity) using factorial designs to isolate variables .
- Include kinetic studies to model formation rates (e.g., Arrhenius plots for temperature dependence) .
- Use isotopically labeled glyphosate (e.g., ¹⁵N) to trace nitrosation pathways .
Q. How do co-formulants in glyphosate products influence Glyphosate-N-nitroso sodium formation?
- Mechanistic Insights :
- Surfactants like polyethoxylated tallow amines (POEA) may act as nitrosation catalysts by altering reaction kinetics .
- Conduct accelerated stability studies (40°C, 75% humidity) to assess impurity growth in commercial formulations .
Q. What strategies inhibit Glyphosate-N-nitroso sodium formation during glyphosate synthesis?
- Inhibition Methods :
- Add ascorbic acid (0.1–0.5% w/w) as a nitrosation blocker, reducing NNG yields by 70–90% .
- Optimize reaction pH (< 3) to minimize nitrite availability .
Q. How can long-term stability studies for Glyphosate-N-nitroso sodium be designed to meet regulatory requirements?
- Protocol Guidelines :
- Follow OECD 116 guidelines for hydrolysis studies across pH 4–9 .
- Monitor degradation products (e.g., iminodiacetic acid, phosphonic acid) via LC-HRMS .
Data Gaps and Future Research Directions
- Toxicological Mechanisms : No in vivo studies explicitly link Glyphosate-N-nitroso sodium to carcinogenicity. Prioritize two-stage rodent bioassays with perinatal exposure models .
- Environmental Fate : Investigate soil adsorption coefficients (Koc) and photolysis half-lives to refine environmental risk assessments .
- Analytical Improvements : Develop low-cost biosensors for field detection of NNG, leveraging aptamer-based technologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
